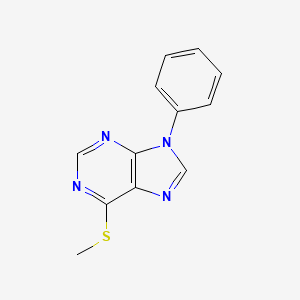

6-(Methylsulfanyl)-9-phenyl-9h-purine

Description

Structure

3D Structure

Properties

CAS No. |

5470-25-7 |

|---|---|

Molecular Formula |

C12H10N4S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

6-methylsulfanyl-9-phenylpurine |

InChI |

InChI=1S/C12H10N4S/c1-17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

NHAZCRWMDKBTFW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylsulfanyl 9 Phenyl 9h Purine and Analogues

Direct Synthesis of 6-(Methylsulfanyl)-9-phenyl-9H-purine

The direct synthesis of the target compound typically employs a building-block approach, starting with a functionalized purine (B94841) precursor. The key challenge lies in the regioselective introduction of the methylsulfanyl group at the C6 position and the phenyl group at the N9 position.

The most common precursor for the synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine is 6-chloropurine (B14466). The synthesis strategy generally involves two main steps: a nucleophilic substitution to introduce the methylsulfanyl group and a separate reaction to attach the phenyl group at the N9 position. The order of these steps can be varied.

One established route begins with the S-alkylation of 6-mercaptopurine (B1684380) or the nucleophilic substitution of 6-chloropurine with a sulfur nucleophile like sodium thiomethoxide (NaSMe) to form 6-(methylsulfanyl)purine. This intermediate is then subjected to N9-arylation. The introduction of the phenyl group at the N9 position can be achieved through methods such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with phenylboronic acid. nih.gov

Alternatively, N9-phenylation of 6-chloropurine can be performed first to yield 6-chloro-9-phenyl-9H-purine. This intermediate is a versatile substrate for subsequent nucleophilic aromatic substitution at the C6 position. amanote.com Reaction with sodium thiomethoxide then yields the final product, 6-(methylsulfanyl)-9-phenyl-9H-purine. Regioselectivity is a critical consideration in N-alkylation/arylation, as substitution can also occur at the N7 position. nih.govacs.org The choice of reaction conditions, including the base and solvent, can influence the N9/N7 isomer ratio.

Table 1: Common Precursors and Reagents in the Synthesis of 6-(Methylsulfanyl)-9-phenyl-9H-purine

| Precursor | Reagent for C6 Substitution | Reagent for N9 Substitution | Typical Reaction Type |

| 6-Chloropurine | Sodium thiomethoxide (NaSMe) | Phenylboronic acid / Pd catalyst | Nucleophilic Substitution / Suzuki Coupling |

| 6-Mercaptopurine | Methyl iodide (MeI) | Phenylboronic acid / Pd catalyst | S-alkylation / Suzuki Coupling |

| 6-Chloro-9-phenyl-9H-purine | Sodium thiomethoxide (NaSMe) | N/A | Nucleophilic Substitution |

| 6-(Methylsulfanyl)purine | Phenylboronic acid / Pd catalyst | N/A | Suzuki Coupling |

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and enhancing the purity of the final products. Key areas of optimization include solvent choice, catalyst selection, temperature control, and the use of non-conventional energy sources.

For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of purine derivatives. scielo.org.mx This technique is particularly effective for nucleophilic substitution and cross-coupling reactions.

In palladium-catalyzed reactions, such as the Suzuki coupling for N9-phenylation, the choice of the palladium catalyst (e.g., Pd(PPh₃)₄) and the base (e.g., K₂CO₃) are critical variables that must be optimized for each specific substrate. nih.gov Controlling regioselectivity during the N-phenylation step is another significant challenge that requires careful optimization of reaction conditions to favor the desired N9 isomer over the N7 isomer.

General Strategies for Purine Nucleus Construction in Analogue Synthesis

When direct modification of a purine core is not feasible or for the synthesis of highly substituted analogues, the purine ring system can be constructed from simpler acyclic or heterocyclic precursors.

The most widely recognized method for de novo purine synthesis is the Traube purine synthesis. This approach involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source. Typically, a 4,5-diaminopyrimidine (B145471) is reacted with reagents like formic acid, formamide, or a trialkyl orthoformate to construct the imidazole (B134444) portion of the purine ring. frontiersin.org By using appropriately substituted diaminopyrimidines, various functional groups can be incorporated into the final purine analogue.

Another powerful strategy involves building the purine ring from imidazole precursors. A suitably functionalized imidazole, such as a 4-aminoimidazole-5-carboxamide or a related derivative, can be cyclized by reaction with a one-carbon source to form the pyrimidine ring of the purine nucleus. mdpi.com This route offers an alternative pathway for creating diverse purine scaffolds. acs.org

Table 2: Major Ring-Closure Strategies for Purine Synthesis

| Strategy | Starting Material | Key Reagents for Cyclization | Ring Formed |

| Traube Synthesis | 4,5-Diaminopyrimidine derivative | Formic acid, Triethyl orthoformate | Imidazole ring |

| Imidazole-based Synthesis | 4-Aminoimidazole-5-carboxamide derivative | Formamide, Diethoxymethyl acetate | Pyrimidine ring |

Once the purine nucleus is formed, substituents can be introduced or modified using a variety of techniques.

Nucleophilic Aromatic Substitution (SNAr): Halogenated purines, particularly at the C2, C6, and C8 positions, are excellent substrates for SNAr reactions. The chlorine atom in 6-chloropurine, for example, is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for extensive diversification at this position. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig couplings are invaluable for forming carbon-carbon and carbon-nitrogen bonds at various positions on the purine ring. These methods enable the introduction of aryl, alkyl, and amino groups that are not accessible through classical SNAr reactions. nih.gov

Direct C-H Functionalization: More recent methodologies focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized (e.g., halogenated) purines. For example, direct regioselective C-H cyanation at the C8 position of the purine ring has been developed, providing a streamlined route to 8-cyanopurines. mdpi.com

Derivatization at Key Positions of the Purine Core

To create analogues of 6-(methylsulfanyl)-9-phenyl-9H-purine, derivatization can be performed at several key positions on the purine core.

Position 6: The methylsulfanyl group itself can be modified. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). These oxidized derivatives have different electronic properties and may exhibit distinct biological activities. The methylsulfanyl group can also be displaced by other nucleophiles, particularly after activation by oxidation to the methylsulfonyl group, which is a better leaving group. nih.gov

Position 8: The C8 position is amenable to functionalization. As mentioned, direct C-H cyanation can introduce a nitrile group. mdpi.com Lithiation followed by quenching with an electrophile is another route to introduce substituents at this position. For example, 6,8,9-trisubstituted purine analogues have been synthesized by introducing phenyl groups at the C8 position. nih.gov

Position 2: The C2 position can also be functionalized, often starting from a 2-halo-6-substituted purine precursor. This allows for the synthesis of 2,6,9-trisubstituted purine derivatives, which have been explored for various applications. nih.gov

Position 9: While the parent compound has a phenyl group at N9, a wide variety of other alkyl and aryl groups can be introduced at this position to create a library of analogues. For example, cyclopentyl groups have been attached at the N9 position. nih.gov

Position 7: Although N9 is often the thermodynamically favored site of substitution, N7-substituted isomers can also be synthesized. nih.gov Specific reaction conditions or the use of protecting groups can favor the formation of N7-alkylated or N7-arylated purines, leading to a different class of isomers. acs.org

Chemical Transformations at the 6-Position

The 6-position of the purine ring is a primary site for introducing structural diversity. The existing methylsulfanyl group can be transformed or replaced to generate a wide array of analogues.

The methylsulfanyl (-SMe) group can be oxidized to a methylsulfonyl (-SO2Me) group, which is a highly effective leaving group. This transformation enables subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the C6 position. This strategy has been successfully employed in the synthesis of 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines, starting from 6-methylthiopurine via the corresponding 6-methylsulfonylpurine intermediate. nih.gov The methylsulfonyl moiety is readily displaced by both "hard" nucleophiles, such as aliphatic amines, and "soft" nucleophiles, like aryl-thiols. byu.edu

This two-step sequence—oxidation followed by nucleophilic displacement—provides a powerful method for creating libraries of 6-substituted purine derivatives.

Table 1: Examples of Nucleophilic Substitution at the 6-Position This table is illustrative of the types of transformations possible based on established reactivity principles.

| Nucleophile | Reagent Example | Resulting C6-Substituent |

| Amine | Benzylamine | -NH-CH₂-Ph (Benzylamino) |

| Thiol | Thiophenol | -S-Ph (Phenylsulfanyl) |

| Alkoxide | Sodium Methoxide | -OCH₃ (Methoxy) |

The introduction of carbon-based substituents at the 6-position is crucial for generating analogues with extended carbon frameworks. This can be achieved by reacting a purine with a suitable leaving group at C6, such as a chloro or methylsulfonyl group, with a carbon nucleophile. For instance, purine ribonucleosides with a 6-chloro group react with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl acetoacetate (B1235776) to form new carbon-carbon bonds at the 6-position. nih.gov

Another powerful method for C-C bond formation is the Suzuki coupling reaction, which has been used to prepare 6-(substituted phenyl) purines from 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine and various phenylboronic acids in the presence of a palladium catalyst. nih.gov These reactions demonstrate the feasibility of introducing both aliphatic and aromatic carbon chains at the C6 position.

Modifications at the 9-Position

While 6-(Methylsulfanyl)-9-phenyl-9H-purine features a phenyl group at the N9 position, the synthesis of analogues allows for extensive modification of this substituent. The general synthetic strategy often involves the N-alkylation or N-arylation of a 6-(methylsulfanyl)purine precursor. For example, reacting 6-chloropurine with cyclopentyl bromide under basic conditions yields the 9-cyclopentyl derivative. nih.gov This approach can be adapted to introduce a wide variety of substituted aryl groups, affording a library of N9-aryl-6-(methylsulfanyl)purine analogues. Further modifications could potentially be performed directly on the 9-phenyl ring through electrophilic aromatic substitution, though this requires careful consideration of the directing effects of the purine core.

Diversification at the 2-Position

The 2-position of the purine ring offers another handle for chemical diversification. To achieve this, a precursor bearing a leaving group at C2 is typically required. Studies have shown that 2-chloro- and 2-(methylsulfonyl)-9-phenyl-9H-purines readily react with various nucleophiles, leading to a range of 2-substituted derivatives. documentsdelivered.com The synthesis of these precursors can be accomplished starting from materials like 2,6-dichloropurine, allowing for sequential and selective substitution at the C6 and C2 positions. researchgate.net This stepwise functionalization is a key strategy for producing precisely substituted purine analogues for various applications, including as potential EGFR inhibitors. nih.gov

Advanced Synthetic Techniques for Purine Analogues

Modern synthetic organic chemistry offers sophisticated tools for the functionalization of heterocyclic compounds like purines. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions for Purine Carbonitrile Synthesis

Palladium-catalyzed cyanation of halopurines is a highly effective method for producing purine carbonitriles. mdpi.comrsc.org These nitrile derivatives are valuable synthetic intermediates, as the cyano group can be converted into other functionalities such as amides, carboxylic acids, and various nitrogen-containing heterocycles. researchgate.net The reaction typically involves coupling a halopurine (e.g., a 6-chloropurine derivative) with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. mdpi.comnih.gov

Recent research has also developed direct C-H cyanation methods, which offer a more atom-economical approach by avoiding the pre-installation of a halogen. mdpi.com This technique has been used to synthesize a variety of 9-aryl-6-chloro-9H-purine-8-carbonitriles, demonstrating its utility in creating complex purine analogues. mdpi.com

Table 2: Synthesis of 9-Aryl-6-chloro-9H-purine-8-carbonitrile Analogues via C-H Cyanation mdpi.com Data extracted from a study on direct regioselective C-H cyanation of purines. mdpi.com

| 9-Aryl Substituent | Product | Yield | Melting Point (°C) |

| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% | 158–161 |

| p-Tolyl | 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | 85% | 120–123 |

| 4-Methoxyphenyl | 6-Chloro-9-(4-methoxyphenyl)-9H-purine-8-carbonitrile | 84% | 122–125 |

| 4-(Methylthio)phenyl | 6-Chloro-9-(4-(methylthio)phenyl)-9H-purine-8-carbonitrile | 85% | 149–151 |

Multicomponent Reactions in Purine Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a one-pot process. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse molecules. While a specific MCR for the direct synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine is not extensively documented, the principles of MCRs can be applied to the synthesis of polysubstituted purines.

One plausible, albeit not explicitly detailed in the literature for this specific compound, MCR approach could involve the condensation of a 5,6-diaminopyrimidine precursor with an appropriate orthoformate and a thiol source, followed by N-arylation in a sequential one-pot manner. A hypothetical MCR could be designed starting from 5,6-diaminopyrimidine. The initial step would involve the cyclization of the pyrimidine with a C1 source, such as triethyl orthoformate, to form the imidazole part of the purine ring. The introduction of the methylsulfanyl group could potentially be achieved by including a methylthiolating agent in the reaction mixture. The final N-phenylation could then be carried out in the same pot, possibly through a metal-catalyzed cross-coupling reaction.

Research by various groups has demonstrated the utility of one-pot syntheses for creating 6,8,9-polysubstituted purine libraries. For instance, one-pot procedures starting from 5-amino-4-chloro-6-alkylaminopyrimidines have been developed to yield 6-alkoxy-8,9-dialkyl/aryl purines researchgate.net. Although this specific example does not yield the target compound, it illustrates the feasibility of MCR-like, one-pot strategies in purine chemistry.

The table below outlines a conceptual multicomponent reaction for a related purine analogue, highlighting the typical components and conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Ref. |

| 4,5-Diaminopyrimidine | Phenyl isothiocyanate | 4-Ethoxybenzaldehyde | THF, then Iodomethane | 8-(Methylsulfanyl)-9-phenyl-9H-purine-6-carboxamide derivative | rsc.org |

This table illustrates a known multicomponent synthesis of a related substituted purine to conceptualize a pathway for the target compound.

The challenges in designing a specific MCR for 6-(methylsulfanyl)-9-phenyl-9H-purine lie in the chemoselectivity and regioselectivity of the multiple bond-forming events. The timing of the introduction of the methylsulfanyl and phenyl groups would need to be carefully controlled to achieve the desired isomer.

Photochemical and Thermal Conditions in Purine Synthesis

Both photochemical and thermal conditions can be employed to drive specific reactions in the synthesis and derivatization of purine analogues. These methods offer alternative energy sources to conventional heating and can sometimes lead to unique reactivity and selectivity.

Photochemical Conditions:

Photochemical reactions, initiated by the absorption of light, can facilitate unique transformations that are often inaccessible under thermal conditions. In the context of purine chemistry, photochemical methods have been explored for the formation of the purine ring itself and for the introduction of substituents. For instance, UV light has been shown to induce damage in DNA by forming thymine (B56734) dimers, which are cross-links between pyrimidine bases wikipedia.org. While this is a degradative process, the underlying principles of photo-induced bond formation can be harnessed synthetically.

While the direct photochemical synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine is not well-documented, photochemical methods could be envisioned for specific bond-forming steps. For example, photo-induced C-S bond formation could potentially be used to introduce the methylsulfanyl group onto a suitable purine precursor. Research has shown that visible light can induce oxidant-free oxidative cross-coupling for constructing allylic sulfones from olefins and sulfinic acids, demonstrating the potential of light-mediated C-S bond formation nih.gov. A hypothetical photochemical step could involve the irradiation of a 6-halopurine in the presence of a methylthiol source, potentially with a photosensitizer.

Thermal Conditions:

Thermal energy is a conventional and widely used method to promote chemical reactions. In the synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine, thermal conditions are particularly relevant for the N-arylation and the introduction of the methylsulfanyl group.

A common strategy for the synthesis of the target compound involves a two-step process where thermal conditions are applied. The first step is the nucleophilic substitution of a 6-chloropurine derivative with a methylthiolate salt, which is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The subsequent step, the N9-arylation of the 6-(methylsulfanyl)purine intermediate, often employs thermal conditions in conjunction with a metal catalyst.

Copper-catalyzed N-arylation reactions are a prominent example of thermally promoted syntheses of N-aryl purines. These reactions, often referred to as Chan-Lam coupling or Ullmann condensation, typically require heating to achieve efficient conversion. For instance, the N-arylation of various purines with arylboronic acids can be achieved in the presence of a copper(II) catalyst at elevated temperatures researchgate.net. Similarly, direct N9-arylation of purines with aryl halides has been reported using a copper(I) catalyst in aqueous DMF or ethanol, with the reaction proceeding at high temperatures rsc.orgresearchgate.net.

The table below summarizes representative thermal conditions for the N-arylation of purine derivatives, which is a key step in the synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine.

| Purine Substrate | Arylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 6-Chloropurine | Phenylboronic acid | Cu(OAc)₂ | Dichloromethane | Room Temp | 85 | researchgate.net |

| Adenine (B156593) | Iodobenzene | CuI / BHPhen | DMF/H₂O | 110 | 83 | rsc.org |

| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | 100 | 90 |

This table provides examples of thermal conditions used for the N-arylation of purine precursors, a crucial step for the synthesis of the target molecule.

High-temperature synthesis can also be relevant in the context of solid-state reactions or in solvent-free conditions, which can be more environmentally friendly. The thermal stability of the reactants and products is a critical consideration in these high-temperature processes mdpi.com. In some cases, elevated temperatures can influence the regioselectivity of alkylation or arylation on the purine ring, with the thermodynamically more stable N9 isomer often being favored at higher temperatures nih.gov.

Structure Activity Relationship Sar Studies of 6 Methylsulfanyl 9 Phenyl 9h Purine Analogues

Systematic Investigation of Substituent Influence on Biological Activity

The biological activity of 6-(methylsulfanyl)-9-phenyl-9H-purine analogues is significantly influenced by the nature of substituents at the 2, 6, and 9 positions of the purine (B94841) core. Systematic investigations have revealed key structural features that govern the potency and selectivity of these compounds.

The C-6 position of the purine ring is a critical determinant of biological activity, and modifications at this site have led to compounds with diverse therapeutic applications, including anticancer and antithyroid activities.

Research into 6-substituted purine analogues has demonstrated that the nature of the substituent at this position directly impacts the compound's biological effect. For instance, in the context of anticancer activity, replacing the methylsulfanyl group with larger, more complex moieties has proven beneficial. Studies have shown that introducing a 4-phenoxyphenyl group at the C-6 position results in potent cytotoxic activities against various human cancer cell lines. nih.gov Similarly, incorporating an arylpiperazinyl system at this position has been identified as a favorable modification for enhancing cytotoxicity. nih.govresearchgate.net A series of 6,9-disubstituted purines featuring 4-substituted piperazine (B1678402) at C-6 displayed promising cytotoxic activities, with some analogues showing efficacy comparable to or better than established anticancer drugs like 5-Fluorouracil and fludarabine (B1672870). nih.govnih.gov Specifically, an N6-(4-trifluoromethylphenyl)piperazine analogue exhibited significant cytotoxicity against liver, colon, and breast cancer cell lines. nih.gov

In a different therapeutic area, the length of the alkyl chain in 6-(alkylsulfanyl)-9H-purines was found to correlate with antithyroid activity. Longer alkyl chains, such as hexyl, showed higher efficacy compared to the shorter methyl group, indicating that the size and lipophilicity of the C-6 substituent are key factors in modulating this specific biological response. The importance of an amino group at this position has also been highlighted, suggesting its crucial role in the biological profiles of certain nucleoside analogues. nih.gov

| C-6 Substituent | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 4-Phenoxyphenyl | Potent cytotoxic activity | Substitution with this group is directly responsible for anticancer effects. | nih.gov |

| 4-(4-Trifluoromethylphenyl)piperazine | Significant cytotoxicity (IC50 = 1-4 μM) | More cytotoxic than 5-FU and fludarabine on several cancer cell lines. | nih.gov |

| 4-(3,4-Dichlorophenyl)piperazine | Significant cytotoxic activity (IC50 < 0.1-0.13 μM) | Exhibited potent activity against hepatocellular carcinoma cells. | nih.gov |

| Arylpiperazinyl moiety | Beneficial for cytotoxic activity | General finding from 3D-QSAR studies. | nih.govresearchgate.net |

| Longer alkyl chains (e.g., C6H13) in 6-alkylsulfanyl purines | Higher antithyroid activity | Activity correlates with alkyl chain length. |

The N-9 position of the purine scaffold is another key site for modification, significantly affecting the compound's physicochemical properties and its interaction with biological targets. The introduction of a phenyl group at this position, as in the parent compound, enhances several important characteristics compared to analogues with smaller alkyl groups like methyl.

The N-9 phenyl group contributes to:

Increased Lipophilicity : This enhances the molecule's ability to permeate cell membranes.

Improved Target Binding : The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues within the active sites of target enzymes, such as kinases, leading to improved binding affinity.

Enhanced Metabolic Stability : The phenyl group can increase the molecule's resistance to oxidative metabolism, potentially extending its biological half-life.

SAR studies have explored a variety of substituents at the N-9 position. For instance, attaching a trans-β-styrenesulfonyl group to the N-9 position of 6-morpholino and 6-amino purines resulted in the most effective antiproliferative agents within that series. researchgate.net In the pursuit of selective A2A adenosine (B11128) receptor antagonists, various substitutions at the N-9 position of a 2-amino-6-(2-furanyl) purine core were investigated, leading to the identification of several potent and selective compounds. nih.gov The synthesis of analogues with 4-substituted benzyl (B1604629) groups at N-9 further underscores the importance of this position for generating compounds with potent cytotoxic activity. nih.gov

| N-9 Substituent | Effect | Example/Context | Reference |

|---|---|---|---|

| Phenyl | Enhances lipophilicity, target binding (π-π stacking), and metabolic stability. | Comparison with 9-methyl analogues. | |

| trans-β-Styrenesulfonyl | Most effective antiproliferative agents in a series of 6-morpholino/amino purines. | Anticancer activity. | researchgate.net |

| Various (e.g., substituted benzyl) | Modulates potency and selectivity. | Development of A2A adenosine antagonists and cytotoxic agents. | nih.govnih.gov |

While the C-6 and N-9 positions are common points of modification, the C-2 position also plays a role in defining the biological activity of purine analogues. SAR studies suggest that the requirements for substitution at this position are often highly specific to the intended biological target.

In the development of cytotoxic agents, it has been observed that the introduction of bulky substituents at the C-2 position is generally unfavorable and can lead to a decrease in activity. nih.govresearchgate.net This suggests that the space around the C-2 position may be sterically constrained within the binding sites of the relevant targets.

Conversely, for other targets, a specific substituent at the C-2 position is essential. For example, in the development of A2A adenosine receptor antagonists based on a 6-(2-furanyl)-9H-purine scaffold, the presence of a 2-amino group was a key structural feature of the most potent and selective compounds identified. nih.gov This highlights that modifications at the C-2 position must be carefully considered within the context of the specific target to achieve the desired biological effect.

Stereochemical Considerations in Purine Analogue Design and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of purine analogues. Chiral centers can be introduced through substituents at various positions on the purine ring or its side chains. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different affinities for their biological targets, which are themselves chiral.

A prominent example illustrating the importance of stereochemistry in this class of compounds is roscovitine, a 2,6,9-trisubstituted purine that acts as a cyclin-dependent kinase (CDK) inhibitor. The biological activity resides almost exclusively in the (R)-enantiomer, which is being investigated as an oncology drug. researchgate.net This demonstrates that a specific stereochemical configuration can be essential for optimal interaction with the target protein's binding site.

While not a purine, a study on pyrrolo[1,2-b] nih.govnih.govtriazole derivatives also highlights the role of stereoisomers. The introduction of a fluorine substituent created cis- and trans-isomers, both of which showed enhanced activity compared to the parent compound, suggesting that stereochemical variations can be exploited to improve biological profiles. nih.gov These examples underscore the necessity of considering and controlling stereochemistry during the design and synthesis of new purine analogues to maximize therapeutic potential.

Pharmacophore Requirements for Specific Biological Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 6-(methylsulfanyl)-9-phenyl-9H-purine analogues, pharmacophore modeling and quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the key features driving their cytotoxic effects.

These studies have revealed that for anticancer activity, steric properties are more influential than electronic properties, accounting for approximately 70% of the contribution to cytotoxicity. nih.gov This indicates that the size, shape, and spatial arrangement of substituents are paramount for effective binding and inhibition.

Key pharmacophoric features for cytotoxic purine analogues include:

An arylpiperazinyl system at the C-6 position : This bulky, lipophilic group is consistently shown to be beneficial for activity. nih.govresearchgate.net

A constrained C-2 position : The use of large, bulky groups at the C-2 position is detrimental to activity, suggesting a limited space in the target's binding pocket in this region. nih.govresearchgate.net

Hydrophobic interactions : For some targets, such as RIPK1, substituents on the purine scaffold primarily engage in hydrophobic interactions rather than other types of bonding like π-π stacking. nih.gov

Aromaticity at N-9 : The presence of an aromatic ring like phenyl at the N-9 position can facilitate crucial π-π stacking interactions, enhancing binding affinity.

These pharmacophoric requirements serve as a critical guide for the rational design of new, more potent, and selective purine-based therapeutic agents.

Mechanistic Investigations of 6 Methylsulfanyl 9 Phenyl 9h Purine Analogues

Elucidation of Molecular Mechanisms of Action

The therapeutic and biological activities of purine (B94841) analogues, including 6-(methylsulfanyl)-9-phenyl-9H-purine, are underpinned by their diverse interactions with cellular macromolecules. These interactions can lead to the modulation of fundamental cellular processes. The planar structure of the purine ring, combined with the specific substitutions at various positions, allows these molecules to target a range of biological entities, from nucleic acids to a wide array of enzymes. Mechanistic studies are crucial for understanding their efficacy and for the rational design of new, more potent, and selective agents.

Interaction with Nucleic Acids (DNA/RNA)

The mechanism of action for many purine analogues, particularly those investigated as antineoplastic agents, involves direct interference with nucleic acid functions. Similar to other thiopurines, the proposed mechanism for 6-(methylsulfanyl)-9-phenyl-9H-purine involves its metabolic conversion and subsequent incorporation into the structures of DNA and RNA. This integration disrupts the normal synthesis and function of these critical macromolecules, leading to an inhibition of cell proliferation, a hallmark of its anticancer potential.

The incorporation of these unnatural purine bases can lead to several detrimental outcomes for the cell:

Chain Termination: The analogue may be incorporated into a growing DNA or RNA strand, preventing further elongation.

Mispairing: The altered purine structure can lead to incorrect base pairing during replication or transcription, resulting in mutations.

Structural Disruption: The presence of the analogue can alter the helical structure of DNA or the folded structure of RNA, affecting the binding of proteins and enzymes that are essential for processes like replication, transcription, and translation.

While the primary mechanism is believed to be incorporation, the planar aromatic system of the purine ring also suggests the possibility of non-covalent interactions, such as intercalation. nih.gov Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of DNA, causing a structural distortion that can inhibit replication and transcription. nih.gov However, specific studies detailing the intercalative potential of 6-(methylsulfanyl)-9-phenyl-9H-purine are not extensively documented in the available literature. The biological effects of these compounds are often the result of a combination of these molecular actions.

Receptor Agonism and Antagonism (e.g., Adenosine (B11128) Receptors, Purinergic Receptors)

Purinergic signaling involves the roles of purines like adenosine and ATP as extracellular signaling molecules that act upon specific cell-surface receptors. nih.govnih.gov These purinergic receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.gov The P1 family is further divided into four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov Purine analogues are widely studied as agonists and antagonists for these receptors, with therapeutic potential in a vast range of diseases. nih.govnih.govdrugbank.com

The 6-(Methylsulfanyl)-9-phenyl-9H-purine core structure contains key features that can be modulated to achieve affinity and selectivity for different adenosine receptor subtypes. Structure-activity relationship (SAR) studies have shown that substituents at the N⁹, C², and C⁶ positions of the purine ring are critical for receptor interaction.

N⁹ Position: The presence of a phenyl group at the N⁹ position, as in the parent compound, is a common feature in many adenosine receptor ligands. SAR studies on related series have investigated a variety of substituents at this position to modulate selectivity. For example, in a series of 6-(2-Furanyl)-9H-purin-2-amine derivatives, various substitutions at the N⁹-position were explored to identify potent and selective A₂ₐ antagonists. nih.gov

C⁶ Position: The methylsulfanyl group at the C⁶ position is also a key site for modification. In other purine series, replacing the amino group at C⁶ with different substituents has been shown to switch the compound's activity from agonist to antagonist.

C² Position: Modifications at the C² position have also been shown to be critical for achieving selectivity. For instance, the addition of a chloro group to N⁶-benzyladenosine derivatives enhances selectivity for the A₃ receptor.

Research has identified N⁶-benzyl substituted adenosine derivatives as having favorable selectivity for the A₃ receptor over A₁ and A₂ₐ subtypes. nih.gov These findings highlight the tunability of the purine scaffold for targeting specific adenosine receptors.

| Compound/Analogue | Receptor Subtype | Affinity (Kᵢ) | Activity |

| IB-MECA | Rat A₃ | ~20 nM | Agonist |

| Cl-IB-MECA | Rat A₃ | ~1 nM | Agonist |

| 2-Amino-6-(2-furanyl)-9-propyl-9H-purine (20) | Human A₂ₐ | 1.3 nM | Antagonist |

| 2-Amino-6-(2-furanyl)-9-(2-fluorobenzyl)-9H-purine (25) | Human A₂ₐ | 0.8 nM | Antagonist |

| Pyrido[2,1-f]purine-2,4-dione derivative (27) | Human A₃ | 0.38 nM | Antagonist |

Cellular Pathway Modulation

Induction of Cell Cycle Arrest

A key mechanism through which purine analogues exert their antiproliferative effects is the induction of cell cycle arrest. By interfering with the finely tuned machinery of cell cycle progression, these compounds can halt the division of rapidly proliferating cells, such as cancer cells.

Studies on analogues of 6-(Methylsulfanyl)-9-phenyl-9H-purine have demonstrated a clear ability to arrest the cell cycle at specific checkpoints. A notable example is 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), which was found to cause cell cycle arrest in the G2/M phase in human hepatocellular carcinoma (HepG2) cells. nih.gov This arrest was directly associated with the downregulation of key cell cycle proteins, including CDK4 and cyclins B1 and D1. nih.gov Similarly, another series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives was also shown to induce G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net

The arrest can also be observed as an accumulation of cells in the subG0 phase, which is often indicative of apoptosis. nih.gov For example, 6-morpholino/amino-9-sulfonylpurine derivatives caused an accumulation of leukemia cells in the subG0 phase. nih.gov The specific phase of arrest (e.g., G1, S, or G2/M) can depend on the compound's precise mechanism of action, such as whether it primarily inhibits DNA synthesis or interferes with mitotic processes. nih.govrsc.orgresearchgate.net For instance, compounds that block DNA synthesis can lead to an accumulation of cells in the G1 or S phase. nih.gov

Mechanism of Apoptosis Induction

In addition to halting cell division, many purine analogues can actively induce programmed cell death, or apoptosis. This process is a critical component of their anticancer activity, as it leads to the elimination of malignant cells.

Investigations into 6-(methylsulfanyl)-9H-purine analogues have revealed that they can trigger apoptosis primarily through the intrinsic, or mitochondria-dependent, pathway. nih.gov This pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The analogue 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was shown to significantly increase the Bax/Bcl-2 protein ratio in HepG2 cells. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c initiates a caspase cascade, which is responsible for the execution phase of apoptosis. Specifically, NMMP treatment led to the activation (cleavage) of caspase-9 and the downstream executioner caspase-3. nih.gov Similarly, (E)-6-amino-9-(styrylsulfonyl)-9H-purine induced apoptosis in leukemic cells, evidenced by the increased expression of caspase 3 and cytochrome c genes. nih.gov The activation of these caspases culminates in the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis and cell death. mdpi.com

Interference with DNA/RNA Synthesis

A fundamental mechanism of action for many purine analogues, particularly those classified as antimetabolites, is the disruption of nucleic acid synthesis. wikipedia.orgnih.gov These compounds, by mimicking the structure of endogenous purines (adenine and guanine), can interfere with the production or function of DNA and RNA. nih.gov

The compound 6-(Methylsulfanyl)-9-phenyl-9H-purine is understood to act through this mechanism. Similar to other thiopurines like 6-mercaptopurine (B1684380), it is thought to be incorporated into cellular nucleic acids. wikipedia.org This incorporation of a fraudulent base disrupts the normal processes of DNA replication and RNA transcription, leading to the inhibition of cell proliferation. This effect is particularly potent in rapidly dividing cells, which have a high demand for nucleic acid synthesis, explaining the compound's investigation as an antineoplastic agent.

Riboswitch Binding Mechanisms

The interaction between small molecule ligands and riboswitches is a key mechanism for the regulation of gene expression in various organisms, particularly bacteria. nih.gov Purine riboswitches, which recognize and bind purine-related ligands, achieve a high degree of specificity through a sophisticated binding pocket. nih.gov The binding of analogues of 6-(methylsulfanyl)-9-phenyl-9H-purine to these riboswitches is primarily governed by interactions within this pocket, which is typically formed by a three-way junction in the RNA structure. nih.govnih.gov

Detailed mechanistic investigations have revealed that the specificity of purine riboswitches, particularly the discrimination between guanine (B1146940) and adenine (B156593), is largely determined by a single pyrimidine (B1678525) residue at position 74 (Y74). nih.gov This residue forms a Watson-Crick base pair with the bound ligand. nih.gov For instance, in the guanine riboswitch, a cytosine at position 74 (C74) forms hydrogen bonds with the guanine ligand, while in the adenine riboswitch, a uracil (B121893) at the same position (U74) pairs with adenine. nih.gov

The functional groups at the 2- and 6-positions of the purine ring of the ligand are critical in these interactions. While the exocyclic functional group at the 2-position is important for enhancing binding affinity, modifications at the 6-position are also tolerated and can significantly influence binding. nih.gov Studies on various 6-substituted purine analogues have shown that the riboswitch can accommodate different groups at this position, sometimes leading to altered binding specificity. nih.gov For example, purine analogues with alternative functional groups at the 6-position have been observed to bind to both guanine and adenine riboswitches effectively. nih.gov

In some cases, the binding of these analogues can cause a conformational change in the riboswitch, such as shifting the Y74 residue into the minor groove, which alters the specificity of ligand binding. nih.gov The binding pocket of the purine riboswitch demonstrates a degree of molecular adaptation, allowing it to bind a diverse range of compounds. nih.gov This adaptability is further influenced by a conserved base triple adjacent to the binding pocket, which helps to spatially restrict Y74, thereby enhancing ligand specificity. nih.gov

The binding of a ligand to the aptamer domain of the riboswitch induces a conformational change that is transmitted to the downstream expression platform, ultimately regulating gene expression. nih.gov This can occur through various mechanisms, including the stabilization of the P1 helix of the aptamer, which in turn influences the formation of mutually exclusive secondary structures in the expression platform. mdpi.com

Research Findings on Analogue Binding

Isothermal titration calorimetry (ITC) has been a valuable tool in quantifying the binding affinities of various purine analogues to different riboswitches. The data reveals a complex relationship between the substituent at the 6-position of the purine ring and the binding affinity and specificity.

For example, 2,6-diaminopurine (B158960) (DAP), which has an amine group at the 6-position instead of the carbonyl oxygen of guanine, binds to the guanine riboswitch with a similar affinity to 2-aminopurine (B61359) (2AP). nih.gov This indicates that the nature of the interaction at the 6-position is not solely dependent on a simple hydrogen bonding pattern. nih.gov

Furthermore, modifications with halogens at the 6-position, such as in 6-chloroguanine, can increase the affinity for the guanine riboswitch compared to 2AP. However, these same modifications can reduce the affinity for the adenine riboswitch. nih.gov Interestingly, these 6-halogenated purines can abrogate the specificity imparted by Y74, making them capable of targeting a broader range of purine riboswitches. nih.gov

The following table summarizes the binding affinities of various purine analogues to the guanine riboswitch (GR) and adenine riboswitch (GRA), highlighting the impact of substitutions at the 6-position.

| Compound | Dissociation Constant (Kd) for GR (μM) | Dissociation Constant (Kd) for GRA (μM) |

|---|---|---|

| Guanine | 0.004 ± 0.001 | >1000 |

| Adenine | 40 ± 2 | 0.10 ± 0.01 |

| 2-Aminopurine (2AP) | 4.7 ± 0.2 | 0.18 ± 0.01 |

| 2,6-Diaminopurine (DAP) | 4.1 ± 0.2 | 0.025 ± 0.002 |

| 6-Chloroguanine (6ClG) | 1.5 ± 0.1 | 1.2 ± 0.1 |

| 6-Bromoguanine (6BrG) | 1.2 ± 0.1 | 1.1 ± 0.1 |

| 6-Thioguanine (B1684491) | 0.020 ± 0.002 | >1000 |

These findings underscore the intricate nature of molecular recognition by riboswitches and provide a basis for the design of synthetic ligands that can modulate riboswitch activity. The ability of the purine riboswitch to adapt to different ligands, particularly those with modifications at the 6-position, highlights its potential as a target for novel therapeutic agents.

Computational and Theoretical Chemistry Approaches for 6 Methylsulfanyl 9 Phenyl 9h Purine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to determining the electronic characteristics of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to provide insights into orbital energies and electron distribution, which are key determinants of molecular reactivity and intermolecular interactions.

HOMO/LUMO Orbital AnalysisThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For purine (B94841) analogs, this analysis can indicate the molecule's potential to participate in charge-transfer interactions with biological receptors. While general DFT methodologies like B3LYP with a 6-311G(d,p) basis set are commonly used for such analyses, specific energy values for 6-(Methylsulfanyl)-9-phenyl-9H-purine are not available in the cited literature. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries, elucidating mechanisms of action, and understanding ligand-protein interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the steric and electrostatic properties of molecules with their activity. researchgate.net

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for purine derivatives. The primary goal of QSAR is to build robust statistical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For classes of compounds like 2,6,9-trisubstituted purines, 3D-QSAR models are frequently developed to understand the structural requirements for a desired biological effect, such as anticancer activity. nih.gov

These models are constructed using a training set of molecules with known activities to establish a correlation, which is then validated using a test set of compounds to ensure its predictive power. The resulting models can forecast the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules. Studies on related purine derivatives have shown that 3D-QSAR models can effectively explain the variance in cytotoxicity based on molecular fields. nih.gov

Table 1: Example Parameters for a 3D-QSAR Model for Anticancer Purine Derivatives This table is representative of typical QSAR model outputs.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.65 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated R²) | 0.92 | Measures the goodness of fit for the training set data. |

| Steric Field Contribution | 70% | Percentage contribution of steric properties to the model. nih.gov |

| Electrostatic Field Contribution | 30% | Percentage contribution of electronic properties to the model. nih.gov |

Correlation of Molecular Descriptors with Biological Outcomes

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties, including electronic, steric, hydrophobic, and topological features. By analyzing the correlation between these descriptors and the biological outcomes (e.g., IC50 values for cytotoxicity), researchers can identify the key molecular attributes driving activity. For purine derivatives, this analysis often reveals critical insights into their mechanism of action. nih.gov

For instance, 3D-QSAR studies on anticancer purine analogs have demonstrated that steric properties often have a more significant contribution to cytotoxicity than electronic properties. nih.gov This suggests that the size and shape of the substituents at positions C2, C6, and N9 of the purine ring are crucial for effective interaction with the biological target. Favorable activity is often associated with specific spatial arrangements, such as the presence of an arylpiperazinyl system at position 6, while bulky groups at other positions like C2 may be detrimental. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Purine Analogs

| Molecular Descriptor Type | Example Descriptor | General Correlation with Anticancer Activity |

|---|---|---|

| Steric | Molecular Volume / Molar Refractivity | Often shows a strong correlation; optimal size at specific positions (e.g., C6) enhances activity, while excessive bulk at others (e.g., C2) can decrease it. nih.gov |

| Electronic | Dipole Moment / Atomic Charges | Moderate correlation; specific charge distributions can be important for hydrogen bonding or electrostatic interactions at the target site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Important for membrane permeability and reaching the target; activity often follows a parabolic relationship with lipophilicity. |

| Topological | Wiener Index / Connectivity Indices | Reflects molecular branching and complexity, which can influence binding affinity and specificity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds like purine derivatives is generated by aligning active molecules and abstracting their common features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of novel compounds from vast libraries that possess the required pharmacophoric features and are therefore likely to be active. For purine derivatives with anticancer properties, pharmacophore models have successfully identified key features consistent with their cytotoxic activity, providing a valuable tool for discovering new structural scaffolds. mdpi.comscilit.com

Table 3: Common Pharmacophoric Features for Anticancer Purine Derivatives Based on studies of 2,6,9-trisubstituted purines.

| Pharmacophoric Feature | Description | Typical Location on Purine Scaffold |

|---|---|---|

| Aromatic Center | Aromatic rings that can engage in π-π stacking interactions. | The purine core itself and aryl substituents (e.g., the phenyl group at N9). mdpi.com |

| Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond (e.g., nitrogen). | Nitrogen atoms within the purine ring system. mdpi.com |

| Hydrogen Bond Donor | A group capable of donating a hydrogen bond (e.g., an N-H group). | Substituents containing amine or hydroxyl groups. mdpi.com |

| Hydrophobic Area | Non-polar regions of the molecule that can form hydrophobic interactions. | Alkyl or aryl substituents on the purine ring. mdpi.com |

In Silico Assessment of Drug-Likeness and Pharmacokinetics

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the concept of "drug-likeness." In silico tools are widely used to predict these properties early in the discovery process, filtering out compounds that are likely to fail later in development due to poor bioavailability or other undesirable characteristics. ymerdigital.com

A widely used guideline for assessing drug-likeness for orally administered drugs is Lipinski's Rule of Five. drugbank.com This rule establishes thresholds for key physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. drugbank.com Compounds that adhere to these rules are considered more likely to have good membrane permeability and oral bioavailability. Computational platforms like SwissADME are frequently employed to calculate these and other pharmacokinetic parameters for novel compounds. nih.govresearchgate.net An in silico analysis of 6-(Methylsulfanyl)-9-phenyl-9H-purine indicates that it possesses favorable drug-like properties, complying with Lipinski's Rule of Five.

Table 4: In Silico Drug-Likeness and Physicochemical Properties of 6-(Methylsulfanyl)-9-phenyl-9H-purine

| Property / Rule | Value for C₁₂H₁₀N₄S | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 242.30 g/mol | ≤ 500 Da drugbank.com | Yes |

| LogP (Lipophilicity) | 2.54 (Calculated) | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Acceptors | 4 (N atoms) | ≤ 10 drugbank.com | Yes |

| Molar Refractivity | 69.9 (Calculated) | 40 - 130 researchgate.net | Yes |

Biological Activities and Therapeutic Potential of 6 Methylsulfanyl 9 Phenyl 9h Purine Analogues Excluding Clinical Trial Data

Antineoplastic and Anticancer Potency

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, including 6-(methylsulfanyl)-9-phenyl-9H-purine and its derivatives. These molecules have demonstrated promising antineoplastic properties by interfering with fundamental cellular processes essential for cancer cell growth and survival.

Modulation of Cancer Cell Proliferation

Analogues of 6-(methylsulfanyl)-9-phenyl-9H-purine exert their anticancer effects primarily through the modulation of cancer cell proliferation. A key mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. For instance, in leukemic cells, treatment with certain 6-amino-9-sulfonylpurine derivatives led to an increased expression of caspase 3 and cytochrome c, key mediators of apoptosis frontiersin.org. The disruption of the mitochondrial membrane potential is another indicator of apoptosis induction by these compounds frontiersin.org.

Furthermore, these purine (B94841) analogues can interfere with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, these compounds can halt the uncontrolled proliferation of cancer cells. For example, a derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was found to induce G2/M phase arrest in hepatocellular carcinoma (HepG2) cells. This cell cycle arrest was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1, proteins crucial for cell cycle progression thno.org. Similarly, other substituted purine derivatives have been observed to cause cell cycle arrest at the S-phase in HL-60 promyelocytic leukemia cells nih.gov. The ability of these compounds to interfere with DNA and RNA synthesis, akin to other thiopurines like mercaptopurine, also contributes to their antiproliferative effects nih.gov.

Targeting Specific Cancer Cell Lines

The anticancer potential of 6-(methylsulfanyl)-9-phenyl-9H-purine analogues has been evaluated against a range of human cancer cell lines, demonstrating varying degrees of efficacy and selectivity.

Lung Carcinoma: While specific data on 6-(methylsulfanyl)-9-phenyl-9H-purine analogues against lung carcinoma is limited in the reviewed literature, the broader class of purine analogues has been investigated for this malignancy. For instance, novel chalcone derivatives have shown anticancer activities against the A549 lung cancer cell line mdpi.com.

Promyelocytic Leukemia: Derivatives of 6-(methylsulfanyl)-9-phenyl-9H-purine have shown notable activity against promyelocytic leukemia cells. Specifically, 2,6,9-trisubstituted purine derivatives have demonstrated proapoptotic effects on the HL-60 cell line frontiersin.orgmdpi.com. One particular compound, 7h, was found to induce apoptosis and cause cell cycle arrest at the S-phase in these cells nih.gov.

Triple-Negative Mammary Cancer Cells: The efficacy of purine analogues extends to aggressive breast cancer subtypes like triple-negative breast cancer (TNBC). While direct studies on 6-(methylsulfanyl)-9-phenyl-9H-purine in TNBC are not extensively detailed, related purine and quinazolinone derivatives have shown anti-proliferative effects against TNBC cell lines such as MDA-MB-468 and HCC1937 mdpi.comresearchgate.net.

Hepatic Cancer Cells: Significant research has focused on the activity of these compounds against hepatocellular carcinoma (HCC). A derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), demonstrated the ability to reduce the viability of HepG2 cells by inducing G2/M phase arrest and apoptosis thno.org. Furthermore, a series of novel 6,8,9-trisubstituted purine analogues were evaluated for their cytotoxic activities against various liver cancer cell lines, including Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B. One compound, in particular, displayed remarkable anticancer activities with IC50 values ranging from 2.9 to 9.3 μM across these cell lines nih.gov. Another study on 6-(4-substituted phenyl)-9-cyclopentyl purine analogs reported IC50 values of less than 5 μM for the most potent compound against the Huh7 liver cancer cell line nih.gov.

| Compound Analogue | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 6,8,9-trisubstituted purine analogue (Compound 19) | Hepatic (Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B) | Anticancer | 2.9-9.3 μM |

| 6-(4-substituted phenyl)-9-cyclopentyl purine analog | Hepatic (Huh7) | Cytotoxic | < 5 μM |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Hepatic (Huh7) | Cytotoxic | 5.4 μM |

| 2,6,9-trisubstituted purine derivative (7h) | Promyelocytic Leukemia (HL-60) | Apoptosis induction, S-phase arrest | Not specified |

Antimicrobial Efficacy

In addition to their anticancer properties, substituted purine analogues have been explored for their potential to combat microbial infections.

Antibacterial Applications

Several studies have highlighted the antibacterial potential of purine derivatives. For instance, a series of 9-phenylfascaplysin analogues, which share the 9-phenylpurine scaffold, demonstrated high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. One particular 9-phenylfascaplysin derivative showed a significant increase in activity against the majority of susceptible strains and even against Enterococcus faecalis which was resistant to the parent compound. Another study on novel biphenyl and dibenzofuran derivatives, which can be considered as bioisosteres, also reported significant antibacterial activities against antibiotic-resistant Gram-positive strains mdpi.com. Specifically, certain compounds exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively mdpi.com.

Antifungal Applications

The antifungal activity of purine analogues has also been a subject of investigation. A study on 6-substituted amiloride and hexamethylene amiloride (HMA) analogs, which are structurally distinct but share the principle of heterocyclic modification, identified compounds with broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates frontiersin.org. Specifically, a series of 6-(2-benzofuran)amiloride and HMA analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans frontiersin.org. Another study on novel pyrazole carboxylic acid derivatives reported moderate antifungal activity with an IC50 value of 34.25 μg/mL. While direct data on 6-(methylsulfanyl)-9-phenyl-9H-purine analogues is sparse, the broader class of purine derivatives shows promise in the development of new antifungal agents.

| Compound Analogue | Microorganism | Activity | MIC/IC50 Value |

|---|---|---|---|

| Biphenyl derivative (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 3.13 μg/mL |

| Biphenyl derivative (6l) | Multidrug-resistant Enterococcus faecalis (MREF) | Antibacterial | 6.25 μg/mL |

| 6-(2-benzofuran) HMA analog (9) | Cryptococcus neoformans | Antifungal | 16 µg/mL (MIC and MFC) |

| Pyrazole carboxylic acid derivative (L1) | Fungal strains | Antifungal | 34.25 μg/mL (IC50) |

Antiviral Spectrum and Mechanisms

The structural similarity of purine analogues to endogenous nucleosides makes them attractive candidates for antiviral drug development. These compounds can interfere with viral replication by targeting viral enzymes or by being incorporated into the viral genome.

Research into the antiviral properties of 9-benzyl-purine derivatives has shown significant activity against rhinoviruses, the primary cause of the common cold. A series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro-substituted counterparts were tested for their activity against rhinovirus type 1B nih.gov. The introduction of a 2-chloro substituent was found to substantially increase antiviral activity, with one of the most active compounds, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibiting an IC50 value of 0.08 μM against serotype 1B nih.gov. Further structure-activity relationship studies on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines revealed that optimal antirhinovirus activity was associated with lipophilic, electron-withdrawing substituents at the C-2 position. The most potent compound in this series, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, had an IC50 of 0.03 μM against serotype 1B nih.gov.

While specific studies on the anti-HSV-1 activity of 6-(methylsulfanyl)-9-phenyl-9H-purine analogues were not prominently found in the reviewed literature, the broader class of purine and nucleoside analogues are well-established anti-herpes agents. For instance, the nucleoside analogue Acyclovir (B1169) is a cornerstone of anti-HSV therapy mdpi.com. The emergence of drug-resistant HSV strains necessitates the development of new antiviral agents nih.gov. Research on other heterocyclic compounds, such as novel uracil (B121893) nucleosides, has identified agents with promising activity against HSV-1, sometimes exceeding that of Acyclovir mdpi.com. The mechanism of action for many of these analogues involves inhibition of viral DNA polymerase, a critical enzyme for viral replication researchgate.net.

| Compound Analogue | Virus | Activity | IC50 Value |

|---|---|---|---|

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | Antiviral | 0.08 μM |

| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus type 1B | Antiviral | 0.03 μM |

Anti-inflammatory and Immunomodulatory Effects

Analogues of 6-(methylsulfanyl)-9-phenyl-9H-purine have been investigated for their potential to modulate inflammatory and immune responses. The purine backbone is a well-established scaffold for compounds with immunomodulatory properties. For instance, thiopurines are utilized for their immunomodulatory effects in maintaining remission in individuals with inflammatory bowel disease.

In a broader context of purine analogues, a series of 6-alkyl (alkoxy or alkylthio)-4-aryl-3-(4-methanesulfonylphenyl)pyran-2-ones were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are key enzymes in the inflammatory pathway. One of the compounds, 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, demonstrated a very high in vitro COX-2 inhibitory potency with an IC50 value of 0.0032 μM and a COX-2 selectivity index greater than 120,000 acs.org. Despite this high in vitro potency, its in vivo anti-inflammatory activity was moderate when compared to celecoxib. Conversely, a related analogue, 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, which had a lower in vitro potency (IC50 = 0.10 μM) and selectivity (SI = 2880), exhibited good anti-inflammatory activity in a carrageenan-induced rat paw edema model acs.org.

The antimetabolite 6-thioguanine (B1684491), a related purine analogue, has been shown to inhibit endothelial cell proliferation triggered by key angiogenic factors such as fibroblast growth factor-2 (FGF2) and vascular endothelial growth factor (VEGF) nih.gov. It also impeded various stages of angiogenesis in vitro, including sprouting, morphogenesis, and invasion nih.gov. Furthermore, in in vivo models, 6-thioguanine demonstrated the ability to inhibit basal and growth factor-induced vascularization nih.gov.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyran-2-one Analogues

| Compound | IC50 (μM) for COX-2 | Selectivity Index (SI) |

|---|---|---|

| 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.0032 | >120,000 |

| 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.10 | 2880 |

Data sourced from the Journal of Medicinal Chemistry, 2003. acs.org

Neuropharmacological Applications (e.g., Anti-Alzheimer Agents)

The potential of purine derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD) is an area of growing research interest. A significant body of evidence suggests that purine analogues can exert neuroprotective effects through various mechanisms.

One of the key neuroprotective mechanisms of purine derivatives involves the modulation of glutathione (GSH) levels in the brain. Several purine derivatives have been shown to promote the uptake of neuronal cysteine, a precursor to GSH, thereby increasing intracellular GSH levels. This is particularly relevant as GSH depletion is a known factor in the brains of individuals with AD. Therefore, the administration of purine derivatives could represent a therapeutic approach to prevent or slow the progression of such neurodegenerative diseases nih.gov.

While direct studies on 6-(methylsulfanyl)-9-phenyl-9H-purine analogues in Alzheimer's models are limited, research on structurally related compounds provides valuable insights. For example, a cholecystokinin (CCK) analogue demonstrated neuroprotective effects in a mouse model of Parkinson's disease, another neurodegenerative disorder frontiersin.org. This analogue was shown to improve locomotor activity, restore dopaminergic neurons, and reduce neuroinflammation frontiersin.org. Although not a purine derivative, this highlights the potential of small molecules to combat neurodegeneration.

Furthermore, studies on other heterocyclic compounds have shown promise. For instance, novel peptide and nootropic analogues have been synthesized and studied for their neuroprotective effects against glutamate-induced neurotoxicity, a process implicated in Alzheimer's disease mdpi.com. These findings underscore the potential for developing novel therapeutic agents for neurodegenerative disorders based on diverse chemical scaffolds, including purine analogues.

Agricultural and Herbicidal Applications

The structural diversity of purine analogues extends their potential applications to the agricultural sector, particularly in the development of new herbicides. While specific studies on the herbicidal activity of 6-(methylsulfanyl)-9-phenyl-9H-purine analogues are not widely reported, research on other heterocyclic compounds with similar structural features suggests this as a promising area for exploration.

For example, a class of 6-aryl-2-picolinic acid herbicides has been identified as a significant subclass of auxin herbicides. These compounds are characterized by their effective absorption and translocation within the plant, a broad spectrum of weed control, and high efficacy against certain resistant weed species nih.gov. The development of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has shown that many of these derivatives exhibit superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the established herbicide picloram nih.gov.

In another study, thiazolo[3,2-a]pyrimidine derivatives, which share a heterocyclic core, were investigated for their herbicidal properties. One compound, 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, was found to be highly active against Oldenlandia verticillata and Eleusine indica at concentrations of 125 to 250 mg/L nih.gov. This compound demonstrated both pre- and post-emergence herbicidal activity against several weed species nih.gov.

Table 2: Herbicidal Activity of a Thiazolo[3,2-a]pyrimidine Derivative

| Weed Species | Activity at 125-250 mg/L |

|---|---|

| Oldenlandia verticillata | Highly Active |

| Eleusine indica | Highly Active |

Data based on research on thiazolo[3,2-a]pyrimidine carboxylate derivatives. nih.gov

Potential as Antimalarial Agents

The fight against malaria, a disease caused by Plasmodium parasites, is continually in need of new therapeutic agents due to the emergence of drug resistance. Purine analogues have been a focal point of antimalarial drug discovery, as the parasite is incapable of de novo purine biosynthesis and relies on salvaging purines from the host.

Research into 6-(methylsulfanyl)-9-phenyl-9H-purine analogues and related compounds has yielded promising results. A study focused on the synthesis of glycoside analogs from 9-amino-6-(methylthio)-9H-purine for evaluation of their antimalarial activity, indicating the potential of this specific scaffold acs.org.

In a broader screening of N6-modified purine analogues, several compounds were identified with anti-plasmodial activity in the low micromolar range against a multi-drug resistant strain of P. falciparum. Notably, N6-hydroxy-9H-purin-6-amine (IC50 5.57 μM), 2-amino-N6-amino-adenosine (IC50 12.2 μM), and 2-amino-N6-amino-N6-methyladenosine (IC50 0.29 μM) were effective and non-toxic, with the latter showing a high selectivity index of 5008 nih.gov.

A collection of 81 purine derivatives and pyrimidine (B1678525) analogues were phenotypically evaluated for their in vitro activity against P. falciparum. From this library, ten compounds were further tested, with IC50 values ranging from 18.3 to 110.1 μM semanticscholar.org. Furthermore, a study on guanine (B1146940) derivatives identified 8-azaguanine, 7-deazaguanine, and 6-thioguanine as having significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum frontiersin.org.

**Table 3: Anti-plasmodial Activity of Selected Purine Analogues against *P. falciparum***

| Compound | Strain | IC50 (μM) |

|---|---|---|

| N6-hydroxy-9H-purin-6-amine | VS1 (multi-drug resistant) | 5.57 |

| 2-amino-N6-amino-adenosine | VS1 (multi-drug resistant) | 12.2 |

| 2-amino-N6-amino-N6-methyladenosine | VS1 (multi-drug resistant) | 0.29 |

| 8-azaguanine | 3D7 | 1.71 |

| 8-azaguanine | Dd2 | 5.2 |

| 7-deazaguanine | 3D7 | 14.9 |

| 7-deazaguanine | Dd2 | 16.3 |

| 6-thioguanine | 3D7 | 15.7 |

| 6-thioguanine | Dd2 | 18.6 |

Data compiled from studies on N6-modified purine analogs and guanine derivatives. nih.govfrontiersin.org

Future Directions and Research Opportunities for 6 Methylsulfanyl 9 Phenyl 9h Purine

Development of Novel and Efficient Synthetic Methodologies

The future development of therapeutic agents based on the 6-(methylsulfanyl)-9-phenyl-9H-purine scaffold is contingent upon the availability of robust and efficient synthetic routes. While established methods exist for the synthesis of purine (B94841) analogues, ongoing research is focused on creating more streamlined, cost-effective, and environmentally benign processes.

Future efforts in this area are likely to concentrate on several key aspects:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related purine derivatives. scielo.org.mx Applying microwave-assisted organic synthesis (MAOS) to the key steps in the formation of 6-(methylsulfanyl)-9-phenyl-9H-purine could lead to more rapid and efficient production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this purine derivative would be a significant step towards its potential large-scale production for further preclinical and clinical studies.

Catalytic C-H Activation: Direct C-H activation and functionalization are at the forefront of modern organic synthesis. Research into the regioselective C-H functionalization of the purine core or the pendant phenyl group could open up new avenues for creating a diverse library of analogues without the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. The exploration of enzymes that can facilitate the key bond-forming steps in the synthesis of 6-(methylsulfanyl)-9-phenyl-9H-purine could provide a greener and more efficient alternative to traditional chemical methods.

A comparative overview of potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Purine Analogues

| Methodology | Potential Advantages for 6-(Methylsulfanyl)-9-phenyl-9H-purine Synthesis |

|---|---|

| Conventional Heating | Established protocols, but often longer reaction times and lower yields. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and potentially higher yields. scielo.org.mx |

| Flow Chemistry | Improved scalability, safety, and consistency for large-scale production. |

| C-H Activation | More atom-economical routes to novel analogues by direct functionalization. |

Advanced SAR and Mechanistic Investigations for Enhanced Selectivity and Potency

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of 6-(methylsulfanyl)-9-phenyl-9H-purine. Future research will need to systematically explore how modifications to its chemical structure influence its biological activity, selectivity, and potency.

Key areas for future SAR and mechanistic studies include:

Modification of the Phenyl Group: Systematic substitution on the N-9 phenyl ring with various electron-donating and electron-withdrawing groups can provide critical insights into the electronic and steric requirements for optimal target interaction. Studies on related 6-phenyl purine analogues have shown that substitutions at the C-6 position can significantly impact cytotoxic activity. nih.gov

Modifications of the Purine Core: Introducing substituents at other available positions on the purine ring, such as the C-2 or C-8 positions, could lead to novel compounds with altered biological profiles. Research on 2,6,9-trisubstituted purine derivatives has indicated that bulky systems at the C-2 position may not be favorable for activity, providing a rationale for future design. nih.govmdpi.com